1-(4-Chloroquinolin-6-yl)ethanone is a chemical compound that belongs to the quinoline family, characterized by a quinoline ring with a chloro substituent at the 4-position and an ethanone group at the 6-position. Quinoline derivatives are notable for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound serves as an important intermediate in various chemical reactions and pharmaceutical developments due to its unique structural features and biological activities .
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name as 1-(4-chloroquinolin-6-yl)ethanone. Its chemical formula is , and it has a molecular weight of approximately 219.64 g/mol. The compound is cataloged in databases such as PubChem and BenchChem, which provide detailed information about its properties and synthesis.
1-(4-Chloroquinolin-6-yl)ethanone can be synthesized through several methods, with the most common being:
In industrial settings, the synthesis of 1-(4-chloroquinolin-6-yl)ethanone is optimized for high yield and purity. Techniques such as microwave irradiation and the use of ionic liquids have been employed to enhance reaction efficiency while adhering to green chemistry principles .
The molecular structure of 1-(4-chloroquinolin-6-yl)ethanone features a quinoline core with specific substituents that influence its reactivity:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3
, and its InChI Key is ZUZBRAIAQJWZGG-UHFFFAOYSA-N
.
1-(4-Chloroquinolin-6-yl)ethanone participates in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often utilize nucleophiles under basic conditions.
The mechanism of action for 1-(4-chloroquinolin-6-yl)ethanone involves its interaction with biological targets. Quinoline derivatives are known to inhibit DNA synthesis by interfering with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism underlies their potential use as antimicrobial agents .
1-(4-Chloroquinolin-6-yl)ethanone typically appears as a yellow crystalline solid. Its melting point is reported around 60–62 °C.
The compound exhibits notable stability under ambient conditions but may react under specific conditions due to its functional groups. Its solubility characteristics indicate that it is soluble in organic solvents like ethanol but less so in water.
Spectroscopic analyses such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to characterize this compound. For instance, IR spectra show characteristic absorption bands corresponding to C=O stretching around 1650 cm and C-N stretching around 1200 cm .
The applications of 1-(4-chloroquinolin-6-yl)ethanone span several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7